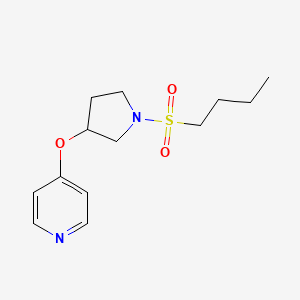

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-(1-butylsulfonylpyrrolidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-2-3-10-19(16,17)15-9-6-13(11-15)18-12-4-7-14-8-5-12/h4-5,7-8,13H,2-3,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGNOOIAXKWKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the butylsulfonyl group and the pyridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is widely used in scientific research, particularly in pharmacology and neuropharmacology. It serves as a tool compound to study the function of nicotinic acetylcholine receptors, which are involved in various neurological processes.

Mechanism of Action

The mechanism of action of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its binding to nicotinic acetylcholine receptors, thereby inhibiting their function. This inhibition affects the transmission of nerve signals, which can be useful in studying neurological disorders and developing treatments. The molecular targets include the receptor subunits, and the pathways involved are related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar compounds to 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine include other pyrrolidine derivatives and nicotinic acetylcholine receptor inhibitors. Some examples are:

4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.

Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.

Pyrrolidine-2,5-diones: Studied for their pharmacological properties. The uniqueness of this compound lies in its specific inhibition of nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research.

Biological Activity

Overview

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound notable for its potent biological activity, particularly as an inhibitor of nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention in neuropharmacological research due to its potential applications in treating neurological disorders associated with cholinergic dysfunction. The molecular formula of this compound is C16H26N2O3S, with a molecular weight of 330.46 g/mol.

The primary mechanism of action for this compound involves its binding affinity to nAChRs, leading to their inhibition. This inhibition affects neurotransmission processes, which are crucial for normal neuronal function. By modulating the activity of these receptors, the compound can influence various neurological pathways and potentially serve as a therapeutic agent for conditions such as Alzheimer's disease and other cholinergic-related disorders.

Inhibition of Nicotinic Acetylcholine Receptors

Research has demonstrated that this compound exhibits significant inhibitory effects on nAChRs. In vitro studies have shown that the compound can effectively block receptor activation, which is critical for understanding its role in neurotransmission and potential therapeutic applications.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : In a controlled laboratory setting, the compound was tested against various nAChR subtypes, revealing a high affinity for α4β2 and α7 receptors. These studies indicated that the compound could serve as a valuable tool for investigating cholinergic signaling pathways.

- Cell Culture Experiments : In cell culture assays, this compound was shown to inhibit cell proliferation in neuronal cell lines under conditions mimicking cholinergic dysfunction. The IC50 values obtained from these experiments suggest that the compound has potent antiproliferative effects at low concentrations .

- Animal Models : Preliminary studies using animal models have indicated that administration of this compound can reverse cognitive deficits associated with cholinergic dysfunction, further supporting its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| 4-(1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | Methylsulfonyl group | Different receptor affinity |

| 4-(1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | Ethylsulfonyl group | Altered pharmacokinetics |

| 4-(1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | Phenyl group substitution | Increased lipophilicity affecting blood-brain barrier penetration |

This table highlights how variations in the sulfonamide or pyrrolidine components can influence biological activity and pharmacological properties, emphasizing the unique receptor interaction profile of this compound .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Butylsulfonyl Group : This step involves sulfonylation reactions using butanesulfonic acid derivatives.

- Coupling with Pyridine Moiety : The final step involves coupling the butylsulfonamide-pyrrolidine intermediate with a chloropyridine derivative under suitable conditions .

Q & A

Q. Q1: How can the purity and structural integrity of 4-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine be validated during synthesis?

Methodological Answer:

- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (3.5 µm, 4.6 × 150 mm) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. Retention times and peak symmetry should align with reference standards (e.g., impurities cataloged in pharmaceutical guidelines like EP or USP) .

- Spectroscopic Confirmation : Employ - and -NMR (400–500 MHz in DMSO-d6) to verify the pyrrolidine sulfonyl and pyridyl ether linkages. Key signals include δ ~2.8–3.5 ppm (pyrrolidine CH2 adjacent to sulfonyl) and δ ~8.2–8.6 ppm (pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+ with <3 ppm deviation from the theoretical mass (e.g., calculated for CHNOS: 295.1116) .

Q. Q2: What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification : Classify risks using GHS codes (e.g., H315 for skin irritation, H319 for eye damage). Avoid inhalation and direct contact by using nitrile gloves, fume hoods, and sealed containers .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P-code regulations). Do not use water, as the compound may hydrolyze into reactive byproducts .

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent sulfonyl group degradation .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

- Scaffold Modification : Replace the butylsulfonyl group with fluoropropyl or benzyl variants (as seen in patent analogs) to assess solubility and target binding. For example, 1-(3-fluoropropyl)pyrrolidine derivatives showed enhanced kinase inhibition in combination therapies .

- Bioisosteric Replacement : Substitute the pyridine ring with isosteric groups like pyrimidine or triazole (e.g., as in [1,2,4]triazolo[4,3-a]pyridine derivatives) to improve metabolic stability .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PI3Kα or GPCRs, guided by structural analogs in patents .

Q. Q4: How can contradictions in biological activity data for this compound be resolved?

Methodological Answer:

- Batch Consistency Analysis : Compare impurity profiles (e.g., residual solvents, unreacted pyrrolidine intermediates) across batches using LC-MS. For example, residual 4-hydroxypyridine (≤0.1%) may antagonize target binding .

- Assay Standardization : Validate cell-based assays with positive controls (e.g., alpelisib for PI3K inhibition) and normalize data to cell viability (MTT assay) to mitigate false positives .

- Species-Specific Effects : Test in multiple models (e.g., human vs. murine hepatocytes) to identify metabolic differences, as sulfonyl groups often exhibit species-dependent clearance rates .

Q. Q5: What strategies are recommended for scaling up the synthesis of this compound while maintaining yield?

Methodological Answer:

- Optimized Coupling Conditions : Use microwave-assisted synthesis (100°C, 30 min) for the pyrrolidine sulfonylation step, which reduces side reactions compared to traditional reflux methods .

- Workflow Efficiency : Implement continuous flow chemistry for the pyridyl ether formation, achieving >90% yield with in-line purification (e.g., scavenger resins for byproduct removal) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to improve safety and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.